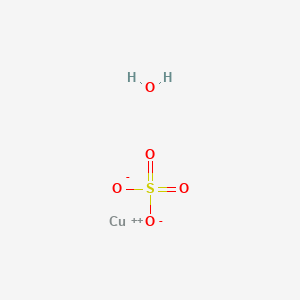

Copper(II) sulfate hydrate

Description

Properties

IUPAC Name |

copper;sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKLGTUKGYURDP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058284 | |

| Record name | Copper sulfate (CuSO4) monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10257-54-2, 23254-43-5 | |

| Record name | Cupric sulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper sulfate (CuSO4) monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid copper(2+) salt (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper(II) sulfate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348B1AZ336 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Copper(II) Sulfate Hydrate

This guide provides a comprehensive, technically detailed exploration of the synthesis and characterization of copper(II) sulfate hydrate, tailored for researchers, scientists, and professionals in drug development. It emphasizes the scientific principles behind the experimental procedures, ensuring a self-validating and authoritative approach to this fundamental chemical process.

Introduction: The Significance of this compound

Copper(II) sulfate is a versatile inorganic compound with a wide range of applications, from its use as a fungicide and algaecide in agriculture to its role as an electrolyte in copper refining and a catalyst in various chemical reactions. In its hydrated form, most commonly as the pentahydrate (CuSO₄·5H₂O), it presents as vibrant blue crystals. The water of hydration is crucial to its crystalline structure and chemical properties. A thorough understanding of its synthesis and the rigorous characterization of the final product are paramount for ensuring its purity and suitability for specific applications.

This guide will detail a reliable method for the synthesis of copper(II) sulfate pentahydrate from copper(II) oxide and sulfuric acid. Subsequently, it will outline a suite of analytical techniques to characterize the synthesized compound, confirming its identity, purity, and hydration state.

Synthesis of Copper(II) Sulfate Pentahydrate

The synthesis of copper(II) sulfate is achieved through the reaction of an insoluble base, copper(II) oxide, with a heated acid, sulfuric acid.[1] This acid-base neutralization reaction yields a soluble salt, copper(II) sulfate, and water.

Reaction: CuO(s) + H₂SO₄(aq) → CuSO₄(aq) + H₂O(l)

The choice to use excess copper(II) oxide is a critical experimental design element. It ensures that all the sulfuric acid is consumed in the reaction.[2] This is preferable to having unreacted sulfuric acid, which would be more difficult to separate from the final copper(II) sulfate product. The unreacted copper(II) oxide can be easily removed by filtration.

Safety Precautions

A steadfast commitment to safety is non-negotiable in any laboratory setting. Both sulfuric acid and copper(II) sulfate present hazards that necessitate the use of appropriate personal protective equipment (PPE).

-

Sulfuric Acid (H₂SO₄): A strong corrosive acid that can cause severe chemical and thermal burns.

-

Copper(II) Sulfate (CuSO₄): Harmful if swallowed and can cause skin and eye irritation.[3]

Mandatory PPE:

-

Safety goggles are essential to protect the eyes from splashes.[4]

-

Chemical-resistant gloves (e.g., nitrile or neoprene) are required to protect hands.[4]

-

A lab coat should be worn to protect clothing and skin from spills.[4]

-

Closed-toe shoes are necessary to protect the feet.[4]

All manipulations involving concentrated sulfuric acid should be performed in a well-ventilated fume hood.

Experimental Protocol

Reagents and Equipment:

-

Copper(II) oxide (CuO), black powder

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

-

Beakers

-

Glass stirring rod

-

Heating mantle or Bunsen burner with tripod and gauze

-

Filtration apparatus (funnel, filter paper, conical flask)

-

Evaporating basin

-

Crystallizing dish

Step-by-Step Methodology:

-

Reaction Setup: Gently warm the dilute sulfuric acid in a beaker.[1] Heating the acid increases the rate of reaction.[1]

-

Addition of Copper(II) Oxide: Gradually add an excess of copper(II) oxide powder to the warm sulfuric acid while stirring continuously.[2] The solution will turn a characteristic blue color as the copper(II) sulfate is formed.[2] Continue adding copper(II) oxide until some unreacted black powder remains at the bottom of the beaker.

-

Filtration: Allow the solution to cool slightly and then filter it to remove the excess, unreacted copper(II) oxide.[2] The resulting filtrate is a clear, blue solution of copper(II) sulfate.

-

Concentration: Gently heat the filtrate in an evaporating basin to evaporate some of the water.[1] This creates a supersaturated solution, which is necessary for crystallization to occur upon cooling.

-

Crystallization: Allow the concentrated solution to cool slowly. As the solution cools, the solubility of copper(II) sulfate decreases, leading to the formation of blue, parallelogram-shaped crystals of copper(II) sulfate pentahydrate.[1][5] Slow cooling promotes the growth of larger, more well-defined crystals.[6]

-

Isolation and Drying: Once crystallization is complete, decant the remaining solution and wash the crystals with a small amount of cold distilled water. The crystals can then be dried by dabbing them with filter paper or leaving them in a warm, dry place.[1]

Characterization of this compound

A multi-faceted approach to characterization is essential to confirm the identity, purity, and stoichiometry of the synthesized this compound.

Determination of the Degree of Hydration by Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful technique for determining the water of hydration in a sample.[7] The hydrated copper(II) sulfate is heated, and the mass loss due to the evolution of water is measured as a function of temperature.

Principle: The thermal decomposition of copper(II) sulfate pentahydrate occurs in distinct steps, with the loss of water molecules at specific temperature ranges.[8][9] The final decomposition product is copper(II) oxide.

Experimental Protocol:

-

Accurately weigh an empty crucible.[7]

-

Add a known mass of the synthesized this compound crystals to the crucible.[7][10]

-

Heat the crucible and its contents gently at first, then more strongly.[10] The blue crystals will turn into a white anhydrous powder as the water of crystallization is driven off.[7]

-

Continue heating until the mass of the crucible and its contents becomes constant, indicating that all the water has been removed.[7]

-

Allow the crucible to cool in a desiccator to prevent the reabsorption of moisture.

-

Reweigh the crucible and the anhydrous copper(II) sulfate.[7]

Data Analysis:

By comparing the initial mass of the hydrated salt and the final mass of the anhydrous salt, the mass of water lost can be calculated.[7] From this, the number of moles of water per mole of copper(II) sulfate can be determined, confirming the formula as CuSO₄·5H₂O.

| Measurement | Value (g) |

| Mass of empty crucible | m₁ |

| Mass of crucible + hydrated salt | m₂ |

| Mass of crucible + anhydrous salt | m₃ |

| Mass of hydrated salt | m₂ - m₁ |

| Mass of anhydrous salt | m₃ - m₁ |

| Mass of water lost | m₂ - m₃ |

The ratio of moles of water to moles of anhydrous copper(II) sulfate should be close to 5:1.

Quantitative Analysis of Copper Content by Iodometric Titration

Iodometric titration is a classic redox titration method used to determine the concentration of an oxidizing agent, in this case, copper(II) ions.[11]

Principle: Copper(II) ions oxidize iodide ions to iodine, and the liberated iodine is then titrated with a standard solution of sodium thiosulfate.[11]

Reactions:

Experimental Protocol:

-

Accurately weigh a sample of the synthesized this compound and dissolve it in distilled water.

-

Acidify the solution and add an excess of potassium iodide solution.[11]

-

Titrate the liberated iodine with a standardized sodium thiosulfate solution until the brown color of the iodine fades to a pale yellow.

-

Add starch indicator, which will form a deep blue complex with the remaining iodine.

-

Continue the titration until the blue color disappears, indicating the endpoint.

By knowing the volume and concentration of the sodium thiosulfate solution used, the amount of copper in the original sample can be calculated.

Gravimetric Determination of Sulfate Content

This method involves the precipitation of the sulfate ions as barium sulfate, which is a dense, highly insoluble precipitate.[12]

Principle: Barium chloride solution is added to a hot, acidic solution of the copper(II) sulfate, causing the precipitation of barium sulfate.[13]

Reaction: Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

Experimental Protocol:

-

Dissolve a known mass of the synthesized copper(II) sulfate in distilled water and acidify with hydrochloric acid.

-

Heat the solution and add an excess of barium chloride solution while stirring.[13]

-

Digest the precipitate by keeping the solution hot for a period to allow the particles to grow larger and become more easily filterable.[14]

-

Filter the precipitate through ashless filter paper.

-

Wash the precipitate with hot water to remove any co-precipitated impurities.[13]

-

Transfer the filter paper and precipitate to a crucible and ignite it at a high temperature to burn off the filter paper and leave pure barium sulfate.

-

Cool the crucible in a desiccator and weigh it.

From the mass of the barium sulfate precipitate, the mass and percentage of sulfate in the original sample can be calculated.[14]

Spectroscopic Characterization

UV-Visible Spectroscopy: An aqueous solution of copper(II) sulfate exhibits a broad absorption peak in the visible region, which is responsible for its blue color.[15] The wavelength of maximum absorbance (λmax) is typically around 800-820 nm.[15] The absorbance is directly proportional to the concentration of copper(II) ions in the solution, a relationship described by the Beer-Lambert law.[16]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of water of hydration and the sulfate group. The hydrated salt will show a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching vibrations of the water molecules. The sulfate group will exhibit strong absorption bands around 1100 cm⁻¹.

Conclusion

The synthesis of this compound from copper(II) oxide and sulfuric acid is a fundamental and illustrative chemical process. A thorough characterization of the product using a combination of thermogravimetric analysis, titration, gravimetric analysis, and spectroscopic techniques is crucial for verifying its identity, purity, and stoichiometry. The methodologies outlined in this guide provide a robust framework for producing and validating high-quality this compound for various scientific and industrial applications.

References

-

Preparation of Copper Sulfate Crystals. (2021, February 21). YouTube. Retrieved from [Link]

-

COPPER SULFATE HYDRATE ANALYSIS [LAB]. (2020, September 18). YouTube. Retrieved from [Link]

-

Gravimetric Sulfate Determination. (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]

-

Recrystallisation of copper sulfate C0068. (2021, May 2). YouTube. Retrieved from [Link]

-

Spectrophotometric Detection of Copper in Water by Lab-on- a-chip Technology: Application to Electroplating. (n.d.). MDPI. Retrieved from [Link]

-

Thermal Decomposition of Copper Sulfate Pentahydrate. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Reacting copper(II) oxide with sulfuric acid. (n.d.). RSC Education. Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). ChemSupply Australia. Retrieved from [Link]

-

Determination of copper in copper sulfate plating solution. (2019, April 5). Hiranuma. Retrieved from [Link]

-

How to make copper sulphate CuSO4 using copper oxide CuO. (2015, June 14). YouTube. Retrieved from [Link]

-

Gravimetric determination of sulfate. (2021, May 26). YouTube. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Identipack. Retrieved from [Link]

-

Thermal analysis and decomposition kinetics of the dehydration of copper sulfate pentahydrate. (2015, August). ResearchGate. Retrieved from [Link]

-

Laboratory 6.3: Recrystallization: Purify Copper Sulfate. (2009, August 24). Make: DIY Projects and Ideas for Makers. Retrieved from [Link]

-

Purification of Copper Sulfate. (n.d.). Instructables. Retrieved from [Link]

-

Synthesis, Spectroscopy Study of Copper (II) Sulphate Pentahydrate, Tetra-Amminocopper (II) Sulphate and Bis-Ethylenediamine Cop. (n.d.). International Journal of Scientific Engineering and Science (IJSES). Retrieved from [Link]

-

Safe Handling Guide: Sulfuric Acid. (n.d.). CORECHEM Inc. Retrieved from [Link]

- Method for simultaneously producing copper oxide and sulphuric acid. (n.d.). Google Patents.

-

Finding the formula of hydrated copper(II) sulfate. (n.d.). RSC Education. Retrieved from [Link]

-

Thermogravimetric Analysis – Copper Sulphate Pentahydrate. (2020, November 28). YouTube. Retrieved from [Link]

-

GRAVIMETRIC DETERMINATION OF SULPHATE. (n.d.). ResearchGate. Retrieved from [Link]

-

Purifying Copper Sulfate for Crystal Growing. (2020, July 4). Crystalverse. Retrieved from [Link]

-

EPA-NERL: 375.3: Sulfate by Gravimetric Determination. (n.d.). National Environmental Methods Index. Retrieved from [Link]

-

Using Absorbance to Determine the Concentration of CuSO4. (2013, August 5). Anoka-Ramsey Community College. Retrieved from [Link]

-

Safety Protocols For Handling Sulfuric Acid in Laboratories. (2023, September 14). Westlab. Retrieved from [Link]

-

The stoichiometry of hydrated copper sulfate. A general chemistry laboratory experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]

-

Performance analysis of a Copper II Sulfate Pentahydrate based thermogalvanic cell. (n.d.). ThinkIR. Retrieved from [Link]

-

UV-Vis Spectrum of Copper (II) Sulfate. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Copper Sulfate - Hazardous Substance Fact Sheet. (2016, August). New Jersey Department of Health. Retrieved from [Link]

-

Observations on the Differential Thermal Analysis of Copper Sulfate Pentahydrate. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Copper(II) sulfate as a new indicator substitute to phenolphthalein in neutralization titrimetry. (2001, January). ResearchGate. Retrieved from [Link]

-

Gravimetric Determination of Soluble Sulfate. (2013, September 5). Truman ChemLab. Retrieved from [Link]

- Process for obtaining copper sulphate pentahydrate. (n.d.). Google Patents.

Sources

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. identipack.com [identipack.com]

- 4. westlab.com.au [westlab.com.au]

- 5. m.youtube.com [m.youtube.com]

- 6. makezine.com [makezine.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

- 10. Finding the formula of hydrated copper(II) sulfate | Class experiment | RSC Education [edu.rsc.org]

- 11. hiranuma.com [hiranuma.com]

- 12. NEMI Method Summary - 375.3 [nemi.gov]

- 13. chemlab.truman.edu [chemlab.truman.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. cetjournal.it [cetjournal.it]

- 16. webs.anokaramsey.edu [webs.anokaramsey.edu]

A Technical Guide to the Crystal Structure of Copper(II) Sulfate Hydrates

Abstract

Copper(II) sulfate (CuSO₄) is a foundational compound in chemistry, materials science, and various industrial applications. Its ability to incorporate water molecules into its crystal lattice to form a series of distinct hydrates is a classic illustration of coordination chemistry and structural transformation. This technical guide provides an in-depth exploration of the structure of the most common hydrate, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and its thermal decomposition pathway to lower hydrates and the anhydrous form. We will dissect the intricate coordination environment of the copper ion, the unique roles of the water molecules, and the powerful analytical techniques used to elucidate these structures. This document is intended for researchers, scientists, and professionals who require a detailed molecular-level understanding of this ubiquitous compound.

Part 1: The Archetypal Structure: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

The vibrant blue crystalline solid known as copper(II) sulfate pentahydrate, or blue vitriol, is the most stable and commonly encountered form.[1] Its structure is far more complex than the simple formula suggests, involving a sophisticated network of covalent and hydrogen bonds that was first detailed in a seminal 1934 study.[2][3] The compound crystallizes in the triclinic system, characterized by a repeating, ordered arrangement of its constituent ions and water molecules.

The Copper(II) Coordination Sphere

At the heart of the structure is the copper(II) ion, which displays a distorted octahedral coordination geometry.[4][5] This distortion is a classic example of the Jahn-Teller effect, commonly observed in octahedral complexes of d⁹ metal ions like Cu²⁺.[6]

The coordination environment is composed of:

-

Four Equatorial Water Molecules: Four of the five water molecules are directly coordinated to the copper ion in a square planar arrangement. These form the [Cu(H₂O)₄]²⁺ cation.[1][5]

-

Two Axial Sulfate Oxygen Atoms: The octahedral geometry is completed by two oxygen atoms from two different sulfate (SO₄²⁻) anions, which bridge adjacent [Cu(H₂O)₄]²⁺ units.[1][5]

This bridging by sulfate anions results in the formation of infinite one-dimensional polymeric chains, a key feature of the crystal structure.[1]

The Dual Role of Water Molecules

A critical insight into the structure is that not all water molecules are equivalent.[3]

-

Coordinated Water: As described above, four water molecules act as ligands, directly bonded to the copper ion.

-

Interstitial Water: The fifth water molecule is not coordinated to the copper ion. Instead, it is held in place within the crystal lattice by hydrogen bonds.[4] It acts as a bridge, linking the polymeric chains through hydrogen bonds to the coordinated water molecules and the sulfate anions.

This distinction is fundamental to understanding the compound's properties, particularly its sequential dehydration upon heating.

Crystallographic Data Summary

The precise arrangement of atoms in the crystal lattice is defined by a set of crystallographic parameters.

| Parameter | Value for CuSO₄·5H₂O | Source |

| Crystal System | Triclinic | |

| CAS Number | 7758-99-8 | [7][8] |

| Molecular Weight | 249.69 g/mol | [8] |

| Color | Blue | [9] |

| Density | ~2.28 g/cm³ | [7] |

Part 2: Structural Transformations via Dehydration

Heating copper(II) sulfate pentahydrate provides a visually striking demonstration of structural change as the water of crystallization is sequentially removed. This process is not a single event but a series of distinct steps, each corresponding to the formation of a lower hydrate or the anhydrous salt.[3][10]

The typical dehydration pathway is as follows: CuSO₄·5H₂O (blue) → CuSO₄·3H₂O (blue) → CuSO₄·H₂O (white) → CuSO₄ (white) [3]

-

Pentahydrate to Trihydrate: Upon gentle heating (above ~30 °C), the two least strongly bound water molecules are lost.[7]

-

Trihydrate to Monohydrate: Further heating to around 110 °C drives off two more water molecules.[7] These are the four originally coordinated water molecules, which become structurally equivalent in the lower hydrates.

-

Monohydrate to Anhydrous: The final water molecule, which was the interstitial one and is most strongly held, is removed at higher temperatures (above ~245 °C) to yield white, anhydrous copper(II) sulfate.[7]

The anhydrous form, CuSO₄, possesses a different crystal structure entirely, belonging to the orthorhombic system.[1][11] In this structure, the Cu²⁺ ion is bonded to six oxygen atoms from surrounding sulfate tetrahedra, forming a dense, three-dimensional network.[11]

Part 3: Core Methodologies for Structural Elucidation

A combination of analytical techniques is required to fully characterize the structure and transformations of copper(II) sulfate hydrates. Each method provides a unique piece of the structural puzzle.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12] It provides the exact bond lengths, bond angles, and unit cell dimensions that form the basis of our structural understanding.

-

Causality of Choice: This method is chosen because it can resolve the positions of heavy atoms (like Cu, S, O) with very high precision, enabling the unambiguous determination of the coordination sphere and the polymeric chain structure.[12] The foundational structural solutions for copper sulfate hydrates were achieved using this technique.[3]

-

Experimental Protocol: A Self-Validating System

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated aqueous solution of CuSO₄ at room temperature. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

-

Mounting and Data Collection: A suitable crystal (typically <0.5 mm) is mounted on a goniometer head. The crystal is then exposed to a monochromatic X-ray beam and rotated, while a detector records the diffraction pattern (the positions and intensities of thousands of reflected X-ray spots).

-

Structure Solution and Refinement: The diffraction data is processed using specialized software. An initial electron density map is generated, from which an atomic model is built. This model is then refined against the experimental data until the calculated and observed diffraction patterns match, yielding the final, validated crystal structure.

-

Neutron Diffraction

While SCXRD excels at locating electron-dense atoms, it struggles to precisely determine the positions of hydrogen atoms due to their low electron count.[12]

-

Causality of Choice: Neutron diffraction is uniquely suited for this challenge. Neutrons scatter off atomic nuclei, and their scattering cross-section for hydrogen (or its isotope, deuterium) is large. This allows for the accurate determination of H-atom positions, which is essential for mapping the intricate hydrogen-bonding network that stabilizes the hydrate structure. A notable study by Bacon and Titterton used this method to refine the hydrogen positions in CuSO₄·5H₂O.[1]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of materials.

-

Causality of Choice: TGA is the ideal method to quantitatively verify the stoichiometry of the dehydration process. By precisely measuring the mass of a sample as it is heated, one can determine the exact amount of water lost at each step, confirming the formulas of the intermediate hydrates.[10]

-

Experimental Protocol: Thermogravimetric Analysis of CuSO₄·5H₂O

-

Sample Preparation: A small, precise mass (e.g., 5-10 mg) of finely ground CuSO₄·5H₂O is placed into a TGA crucible (typically alumina or platinum).

-

Instrument Setup: The crucible is placed on a high-precision microbalance within a furnace. The system is purged with an inert gas (e.g., nitrogen) to ensure a controlled atmosphere.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature above the final decomposition step (e.g., 300-400 °C).

-

Data Analysis: The instrument records the sample mass as a function of temperature. The resulting curve is analyzed to identify the temperatures of mass loss events and to quantify the percentage mass lost at each step. The results are then compared to the theoretical values.

-

| Dehydration Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| CuSO₄·5H₂O → CuSO₄·3H₂O | ~30 - 110 | 14.42% | ~14.4% |

| CuSO₄·3H₂O → CuSO₄·H₂O | ~110 - 245 | 14.42% | ~14.4% |

| CuSO₄·H₂O → CuSO₄ | >245 | 7.21% | ~7.2% |

| Total Water Loss | 36.05% | ~36.0% |

Note: Temperature ranges are approximate and can be affected by factors like heating rate and atmosphere.

Spectroscopic Techniques

Spectroscopy provides further insight into the bonding and electronic structure.

-

Infrared (FTIR) and Raman Spectroscopy: These techniques probe the vibrational modes of molecules. They are highly effective for studying the water molecules, as the O-H stretching frequencies are sensitive to the local environment. Coordinated and interstitial water molecules exhibit different vibrational bands, allowing their presence to be confirmed spectroscopically.[13]

-

UV-Visible Spectroscopy: The blue color of hydrated copper(II) sulfate is due to the absorption of light in the red-orange region of the spectrum (around 600-800 nm).[14][15] This absorption corresponds to the energy required to promote an electron between the d-orbitals of the Cu²⁺ ion, which are split in energy by the octahedral ligand field. The position and shape of this absorption peak are characteristic of the [Cu(H₂O)₄]²⁺ chromophore.

Conclusion

The structure of copper(II) sulfate hydrate is a model system for understanding coordination chemistry, hydrogen bonding, and solid-state transformations. The pentahydrate is not a simple salt with trapped water but a complex, chain-like polymer where four water molecules are directly coordinated to the copper(II) center, and a fifth serves as a hydrogen-bonded linker. The elucidation of this intricate architecture is a testament to the power of analytical science, requiring the synergistic application of diffraction techniques like SCXRD and neutron diffraction to determine atomic positions, thermal analysis (TGA) to quantify composition and stability, and spectroscopy (FTIR, UV-Vis) to probe chemical bonding. This detailed structural knowledge is indispensable for professionals in fields ranging from materials design to pharmaceutical science, where understanding hydration is critical for controlling material properties and performance.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24463, Copper sulfate pentahydrate. Retrieved from [Link]

-

Wikipedia. (n.d.). Copper(II) sulfate. Retrieved from [Link]

-

Materials Project. (n.d.). mp-20525: CuSO4 (Orthorhombic, Pnma, 62). Retrieved from [Link]

-

Winter, M. (n.d.). Copper sulphate pentahydrate. WebElements. Retrieved from [Link]

-

ResearchGate. (n.d.). XRD pattern of copper sulfate pentahydrate [Image]. Retrieved from [Link]

-

Beevers, C. A., & Lipson, H. (1934). The Crystal Structure of Copper Sulphate Pentahydrate, CuSO₄·5H₂O. Proceedings of The Royal Society A: Mathematical, Physical and Engineering Sciences, 146(858), 570-582. Retrieved from [Link]

-

Beevers, C. A., & Lipson, H. (1934). The Crystal Structure of Copper Sulphate Pentahydrate, CuSO₄·5H₂O. Semantic Scholar. Retrieved from [Link]

-

Quora. (2017). How many hydrogen-bonded water molecules are there in CuSO4.5H2O? Retrieved from [Link]

-

Di Trizio, L., et al. (2013). Spectrophotometric Detection of Copper in Water by Lab-on- a-chip Technology: Application to Electroplating. International Journal on Smart Sensing and Intelligent Systems, 6(5). Retrieved from [Link]

-

Vedantu. (n.d.). Number of hydrogen-bonded water molecules associated in CuSO4.5H2O. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermal Decomposition of Copper Sulfate Pentahydrate. Retrieved from [Link]

-

Al-Haddad, R. H., et al. (2017). Growth of Copper Sulfate Pentahydrate Single Crystals by Slow Evaporation Technique. Journal of Advances in Physics, 13(2). Retrieved from [Link]

-

Mohammed, A. A., et al. (2021). Synthesis, Spectroscopy Study of Copper (II) Sulphate Pentahydrate, Tetra-Amminocopper (II) Sulphate and Bis-Ethylenediamine Cop. International Journal of Scientific Engineering and Science, 5(7), 1-5. Retrieved from [Link]

-

Persson, I. (2010). EXAFS Study on the Coordination Chemistry of the Solvated Copper(II) Ion in a Series of Oxygen Donor Solvents. Inorganica Chimica Acta, 363(1), 185-191. Retrieved from [Link]

-

Anoka-Ramsey Community College. (n.d.). Using Absorbance to Determine the Concentration of CuSO4. Retrieved from [Link]

-

Cysewska, K., & Bukowsk, M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 975. Retrieved from [Link]

Sources

- 1. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. quora.com [quora.com]

- 5. Number of hydrogenbonded water molecules associated class 11 chemistry CBSE [vedantu.com]

- 6. EXAFS Study on the Coordination Chemistry of the Solvated Copper(II) Ion in a Series of Oxygen Donor Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper sulfate pentahydrate | CuSO4.5H2O | CID 24463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Copper(II) sulfate pentahydrate Cupric sulfate pentahydrate [sigmaaldrich.com]

- 9. WebElements Periodic Table » Copper » copper sulphate pentahydrate [winter.group.shef.ac.uk]

- 10. mt.com [mt.com]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijses.com [ijses.com]

- 14. cetjournal.it [cetjournal.it]

- 15. webs.anokaramsey.edu [webs.anokaramsey.edu]

An In-Depth Technical Guide to the Solubility of Copper(II) Sulfate Pentahydrate in Organic Solvents

Abstract

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), a widely utilized inorganic salt in catalysis, synthesis, and analytical chemistry, exhibits a complex and often misunderstood solubility profile in non-aqueous media. While its behavior in water is well-documented, its interaction with organic solvents is critical for applications in organic synthesis and formulation science. This guide provides a comprehensive examination of the fundamental principles governing the dissolution of this hydrated ionic compound in organic systems. We synthesize theoretical concepts with empirical data, present a standardized protocol for solubility determination, and offer insights into the practical implications for researchers.

The Fundamental Energetics of Dissolution: A Tale of Two Energies

The dissolution of any crystalline solid, including an ionic salt like copper(II) sulfate pentahydrate, is governed by a thermodynamic balance between two opposing energy factors: the Lattice Energy of the crystal and the Solvation Energy of the ions.

-

Lattice Energy: This is the energy required to overcome the electrostatic forces holding the Cu²⁺ and SO₄²⁻ ions together in the rigid crystal lattice. For CuSO₄·5H₂O, this energy barrier is substantial.

-

Solvation Energy: This is the energy released when solvent molecules arrange themselves around the dissociated ions, forming a stabilizing "solvation shell."[1][2] The process is termed hydration when the solvent is water.

For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice energy.[1] Water, with its high polarity and dielectric constant, is exceptionally effective at solvating ions through strong ion-dipole interactions, readily dissolving copper(II) sulfate.[3] Most organic solvents, however, are significantly less polar, leading to weaker ion-solvent interactions and insufficient solvation energy to break apart the crystal lattice. This fundamental mismatch is the primary reason for the salt's general insolubility in organic media.

The Critical Role of Hydration Water

The five water molecules integrated into the crystal structure of CuSO₄·5H₂O are not passive bystanders.[4][5] Four are directly coordinated to the copper(II) ion, with the fifth involved in hydrogen bonding that bridges the complex.[5] These "waters of hydration" can influence solubility in organic solvents in two ways:

-

Increased Polarity: They impart a more polar character to the crystal surface, favoring interactions with polar organic solvents.

-

Hydrogen Bonding: They can form hydrogen bonds with protic solvents (e.g., alcohols, glycerol), providing an additional mechanism for interaction that is unavailable to the anhydrous form.

This explains why CuSO₄·5H₂O shows some limited solubility in polar protic solvents like methanol and glycerol, while being virtually insoluble in nonpolar or aprotic solvents of similar polarity.

Caption: Energetic balance determining the dissolution of an ionic salt.

Solubility Profile: A Quantitative and Qualitative Overview

The solubility of copper(II) sulfate pentahydrate varies significantly across different classes of organic solvents. The data below, compiled from authoritative chemical handbooks and safety data sheets, provides a clear comparative summary.

| Solvent | Formula | Type | Solubility (at approx. 20°C) | Reference(s) |

| Water | H₂O | Polar Protic | Highly Soluble (~32 g/100 mL) | [6][7] |

| Glycerol | C₃H₈O₃ | Polar Protic | Soluble | [5][8] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble (1.04-1.56 g/100 mL) | [4][5][9] |

| Ethanol | C₂H₅OH | Polar Protic | Very Slightly Soluble to Insoluble | [4][9][10] |

| Acetone | C₃H₆O | Polar Aprotic | Insoluble | [4][11] |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | [10] |

| Ether | (C₂H₅)₂O | Nonpolar | Insoluble | [12] |

Key Insights from the Data:

-

Polar Protic Solvents: Solubility is highest in highly polar protic solvents capable of hydrogen bonding, such as glycerol and methanol.

-

Chain Length Effect: As the alkyl chain length increases in alcohols (e.g., from methanol to ethanol), the nonpolar character of the solvent increases, leading to a sharp decrease in solubility.

-

Aprotic vs. Protic: Polar aprotic solvents like acetone, despite having a significant dipole moment, are poor solvents for this salt. This underscores the importance of hydrogen bonding from the solvent in stabilizing the sulfate anion and interacting with the hydration waters.

A Self-Validating Protocol for Experimental Solubility Determination

For research applications where precise solubility in a specific or novel solvent system is required, empirical determination is essential. The isothermal shake-flask method is a gold-standard technique that provides reliable and reproducible results.[13] The protocol is designed to be self-validating by ensuring thermodynamic equilibrium is achieved.

Protocol: Isothermal Shake-Flask Method

Objective: To determine the saturation solubility of CuSO₄·5H₂O in a given organic solvent at a controlled temperature.

1. Preparation & Setup:

-

Causality: To ensure accuracy, use analytical grade CuSO₄·5H₂O and the highest purity solvent available. Impurities can alter the solvent's properties and affect solubility.

-

Step 1.1: Calibrate a temperature-controlled water bath or incubator to the desired experimental temperature (e.g., 25.0 ± 0.1 °C). Temperature control is the most critical variable, as solubility is highly temperature-dependent.[14]

-

Step 1.2: Prepare several sealed glass flasks (e.g., 50 mL screw-cap Erlenmeyer flasks).

2. Equilibration:

-

Causality: The system must reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Adding a clear excess of the solid solute is mandatory to guarantee the solution becomes and remains saturated.

-

Step 2.1: Add a known volume of the organic solvent (e.g., 20.0 mL) to each flask.

-

Step 2.2: Add an excess amount of CuSO₄·5H₂O crystals to each flask. "Excess" means enough solid remains undissolved at the end of the experiment.

-

Step 2.3: Place the sealed flasks in the temperature-controlled bath and agitate using a magnetic stirrer or orbital shaker for a prolonged period (typically 24-72 hours). A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.

3. Sampling & Analysis:

-

Causality: The most significant source of error is the accidental transfer of undissolved solid particles during sampling. This would artificially inflate the measured concentration.

-

Step 3.1: Stop agitation and allow the flasks to remain undisturbed in the bath for several hours to let the excess solid settle completely.

-

Step 3.2: Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.45 µm PTFE filter).

-

Step 3.3: Transfer the aliquot to a volumetric flask and record its exact mass or volume.

-

Step 3.4: Quantify the concentration of copper(II) ions using a validated analytical technique, such as Atomic Absorption Spectroscopy (AAS) or UV-Visible Spectrophotometry after complexation. Prepare calibration standards using the same solvent matrix where possible.

4. Calculation:

-

Step 4.1: From the measured concentration in the analyzed sample, back-calculate the concentration in the original saturated solution.

-

Step 4.2: Express the final solubility in standard units, such as g/100 mL or mol/L.

Caption: Workflow for the Isothermal Shake-Flask solubility method.

Implications for Drug Development and Organic Synthesis

A thorough understanding of the solubility of inorganic reagents like CuSO₄·5H₂O is not merely academic.

-

Catalysis: Copper(II) sulfate is a versatile Lewis acid catalyst used in various organic transformations.[12] For homogeneous catalysis, the solvent must dissolve the catalyst. For heterogeneous systems, the solvent choice affects catalyst dispersion and interaction with substrates.

-

Formulation Science: In drug development, non-aqueous formulations are common for poorly water-soluble APIs.[15][16][17] Understanding the solubility of inorganic excipients or counter-ions in organic-based delivery systems is crucial for preventing precipitation and ensuring product stability and bioavailability.

-

Process Chemistry: During reaction workups and purifications, knowledge of solubility is key to designing extraction, precipitation, and crystallization steps. For example, adding an anti-solvent in which CuSO₄·5H₂O is insoluble is a common method for its removal or recovery.

Conclusion

The solubility of copper(II) sulfate pentahydrate in organic solvents is fundamentally limited by the inability of most organic molecules to provide sufficient solvation energy to overcome the salt's high crystal lattice energy. Its solubility is practically confined to a small subset of highly polar, protic solvents like glycerol and methanol, which can engage in effective ion-dipole and hydrogen bonding interactions. For all other organic media, it should be considered insoluble for most practical purposes. For specialized applications requiring precise data, the use of a rigorous, equilibrium-based experimental protocol, such as the isothermal shake-flask method, is imperative to ensure scientific integrity and generate trustworthy results.

References

- Sciencemadness Wiki. (2023, August 26). Copper(II) sulfate.

-

PubChem. (n.d.). Copper sulfate pentahydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Copper(II) sulfate. Retrieved from [Link]

-

Heravi, M. M., Behbahani, F. K., Zadsirjan, V., & Oskooie, H. A. (2006). Copper(II) Sulfate Pentahydrate (CuSO4.5H2O): A Green Catalyst for Solventless Acetylation of Alcohols and Phenols with Acetic Anhydride. ResearchGate. Retrieved from [Link]

-

International Organisation of Vine and Wine (OIV). (n.d.). Copper sulfate, pentahydrate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Copper(II) sulphate pentahydrate. Retrieved from [Link]

- Taylor, L. S. (1935).

-

Chemistry LibreTexts. (2023, January 29). Hydration. Retrieved from [Link]

-

G. T. Hefter & R. P. T. Tomkins (Eds.). (n.d.). The Experimental Determination of Solubilities. ResearchGate. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2019, June 11). How to calculate solubility of hydrated inorganic salts? Retrieved from [Link]

-

Unacademy. (n.d.). Application of Hydration Enthalpy and Solubility. Retrieved from [Link]

-

Alloprof. (n.d.). Is the reaction of copper sulfate and acetone a physical or chemical change? Retrieved from [Link]

-

A. Avdeef. (n.d.). Handbook of Solubility Data for Pharmaceuticals. ResearchGate. Retrieved from [Link]

-

Editorial. (2019, February 14). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved from [Link]

- Solubilities Of Inorganic And Organic Compounds. (n.d.).

-

Ardena. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2011, January 16). Copper Sulfate + Acetone. Retrieved from [Link]

-

Old Bridge Chemicals, Inc. (n.d.). Copper Sulfate Pentahydrate (CuSO4-5H2O) Fine Crystal. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

MEL Science. (n.d.). Features and significance of hydration in chemistry. Retrieved from [Link]

-

van der Ham, A. H., & van der Sman, R. G. M. (2019). Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier. Crystal Growth & Design, 19(4), 2133–2141. ACS Publications. Retrieved from [Link]

-

ILO and WHO. (2021). ICSC 1416 - COPPER(II) SULFATE, PENTAHYDRATE. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Quora. (2025, March 11). How can we convert CuSO4 into CuSO4.5H2O? Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

Sources

- 1. Application of Hydration Enthalpy and Solubility- definition, examples, and FAQs [unacademy.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 5. Copper(II) sulfate pentahydrate | 7758-99-8 [chemicalbook.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. ICSC 1416 - COPPER(II) SULFATE, PENTAHYDRATE [chemicalsafety.ilo.org]

- 8. quora.com [quora.com]

- 9. Copper sulfate, pentahydrate | OIV [oiv.int]

- 10. Copper sulfate pentahydrate | CuSO4.5H2O | CID 24463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Is the reaction of copper sulfate and acetone a physical or — Alloprof [alloprof.qc.ca]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Solubility - Wikipedia [en.wikipedia.org]

- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 17. ascendiacdmo.com [ascendiacdmo.com]

Spectroscopic and Thermal Analysis of Copper(II) Sulfate Pentahydrate: A Methodological and Mechanistic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive exploration of the spectroscopic and thermal analysis of copper(II) sulfate pentahydrate (CuSO₄·5H₂O). It is designed for researchers, scientists, and professionals in drug development who utilize analytical techniques to characterize hydrated compounds. This document details the theoretical underpinnings and practical application of key analytical methods, including UV-Visible, Infrared, and Raman spectroscopy, alongside Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). By integrating expert insights with established protocols, this guide aims to serve as an authoritative resource for the robust characterization of metal hydrates.

Introduction: The Significance of Hydrate Characterization

In the solid state, copper(II) sulfate pentahydrate is a coordination complex where the copper(II) ion is bound to four water ligands in a square planar geometry, with sulfate anions linking these centers to form a polymeric chain.[1] The fifth water molecule is held within the lattice by hydrogen bonds and is not directly coordinated to the metal ion.[2] The degree and nature of hydration are critical quality attributes for materials, particularly active pharmaceutical ingredients (APIs), as they directly influence physicochemical properties such as solubility, stability, and bioavailability. A transition between hydrate states can signify a change in the crystal structure, potentially altering a drug's performance and safety profile.[3] Therefore, the precise characterization of hydrates is a fundamental requirement in materials science and pharmaceutical development.

This guide utilizes copper(II) sulfate pentahydrate as a model compound to demonstrate a multi-technique approach for thorough hydrate analysis. The principles and methodologies described are broadly applicable to the characterization of other hydrated substances.

UV-Visible (UV-Vis) Spectroscopy: Probing the d-d Electronic Transitions

Theoretical Background: The distinct blue color of aqueous solutions of copper(II) sulfate is a direct consequence of the electronic structure of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺.[1] In this octahedral complex, the electrostatic field of the water ligands splits the metal's 3d orbitals into two energy levels (t₂g and e₉). The absorption of light in the red-orange region of the spectrum (~600-800 nm) promotes an electron from the lower t₂g level to the higher e₉ level.[4] This process, known as a d-d transition, results in the solution appearing blue, the complementary color of the light absorbed. The wavelength of maximum absorbance (λmax) is highly sensitive to the ligand field strength and coordination geometry, making UV-Vis spectroscopy a valuable tool for studying the electronic environment of transition metal ions.

Experimental Protocol: UV-Vis Analysis of Aqueous Copper(II) Sulfate

-

Solution Preparation: Accurately prepare a stock solution of known concentration (e.g., 0.1 M) by dissolving a weighed amount of CuSO₄·5H₂O in deionized water. Prepare a series of dilutions if a calibration curve is required.

-

Instrument Initialization: Power on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.

-

Wavelength Scan: Set the instrument to scan a wavelength range appropriate for observing the broad d-d transition, typically from 400 nm to 900 nm.

-

Baseline Correction: Fill a 1 cm path length cuvette with the solvent (deionized water) to be used as the blank. Place it in the spectrophotometer and perform a baseline correction to zero the absorbance across the spectral range.

-

Sample Measurement: Rinse the cuvette with the copper(II) sulfate solution, then fill it and place it in the sample holder. Acquire the absorbance spectrum.

-

Data Interpretation: Identify the wavelength of maximum absorbance (λmax). The spectrum for the [Cu(H₂O)₆]²⁺ complex is characterized by a broad absorption band with a maximum around 810 nm.[5]

Data Presentation:

| Parameter | Value | Source |

| λmax (aqueous [Cu(H₂O)₆]²⁺) | ~810 nm | [5] |

| Molar Absorptivity (ε) at 635 nm | 2.81 L mol⁻¹ cm⁻¹ | [6] |

Workflow Diagram: UV-Vis Spectroscopy

Caption: Workflow for obtaining the UV-Vis spectrum of aqueous copper(II) sulfate.

Vibrational Spectroscopy: Elucidating Molecular Structure and Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is indispensable for characterizing the specific vibrational modes of the sulfate anion and the water molecules of hydration. These methods provide a detailed fingerprint of the compound's molecular structure and intermolecular interactions.[7]

Infrared (IR) Spectroscopy

Theoretical Background: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending). The positions of the absorption bands are characteristic of specific functional groups. In CuSO₄·5H₂O, the spectrum is dominated by features from the water molecules and the sulfate ion. The O-H stretching and H-O-H bending modes of the coordinated and lattice water molecules give rise to strong, broad bands.[8] The vibrations of the tetrahedral sulfate ion (SO₄²⁻) are also prominent. The coordination to the metal and the extensive hydrogen bonding within the crystal lattice cause shifts in these vibrational frequencies compared to free water or sulfate ions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of finely ground CuSO₄·5H₂O powder onto the ATR crystal, ensuring complete coverage.

-

Instrument Setup: Ensure the ATR accessory is clean. Collect a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Measurement: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure intimate contact with the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands corresponding to the water and sulfate group vibrations.

Data Presentation: Key IR Absorption Bands for CuSO₄·5H₂O

| Wavenumber Range (cm⁻¹) | Assignment | Reference |

| ~3400-3000 | ν(O-H) stretching of water molecules | [8] |

| ~1670 | δ(H-O-H) bending of water molecules | [8] |

| ~1100 | ν₃ (asymmetric stretch) of SO₄²⁻ | |

| ~615 | ν₄ (bending) of SO₄²⁻ |

Raman Spectroscopy

Theoretical Background: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). Vibrational modes that cause a change in the polarizability of a molecule are Raman-active. While O-H vibrations are often weak in Raman spectra, the vibrations of the sulfate ion are typically very strong. In particular, the symmetric stretching mode (ν₁) of the SO₄²⁻ ion, which is IR-inactive, produces a characteristically sharp and intense peak in the Raman spectrum, making it an excellent diagnostic tool for sulfates.[7]

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Place a small amount of the crystalline sample onto a microscope slide or into a sample well.

-

Instrument Setup: Select an appropriate laser excitation wavelength (e.g., 785 nm) to minimize potential fluorescence. Calibrate the spectrometer using a known standard (e.g., silicon).

-

Sample Measurement: Focus the laser onto the sample and acquire the Raman spectrum. Optimize acquisition time and laser power to achieve a good signal-to-noise ratio without causing thermal degradation of the sample.

-

Data Analysis: Identify the characteristic Raman bands, paying special attention to the strong, sharp peak for the symmetric stretch of the sulfate ion.

Data Presentation: Key Raman Bands for CuSO₄·5H₂O

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3500-3000 | ν(O-H) stretching of water molecules | [7] |

| ~985 | ν₁ (symmetric stretch) of SO₄²⁻ | [7] |

| ~1100 | ν₃ (asymmetric stretch) of SO₄²⁻ | [7] |

| ~615 | ν₄ (bending) of SO₄²⁻ | [7] |

| ~450 | ν₂ (bending) of SO₄²⁻ | [7] |

Workflow Diagram: Vibrational Spectroscopy

Caption: Parallel workflows for TGA and DSC analysis of hydrates.

Conclusion: An Integrated Analytical Strategy

The comprehensive characterization of copper(II) sulfate pentahydrate, and indeed any hydrated material, is best achieved through an integrated analytical strategy. UV-Vis spectroscopy elucidates the electronic environment of the central metal ion. Vibrational spectroscopies (IR and Raman) provide a detailed molecular fingerprint, distinguishing the roles of water and counter-ions. Finally, thermal analysis (TGA and DSC) delivers quantitative information on the stoichiometry of hydration and the thermodynamics of the dehydration process. By combining the insights from these complementary techniques, researchers can construct a complete and self-validating picture of a hydrated compound's physicochemical properties, ensuring material quality and performance in critical applications.

References

-

International Journal of Scientific Engineering and Science (IJSES). (n.d.). Synthesis, Spectroscopy Study of Copper (II) Sulphate Pentahydrate, Tetra-Amminocopper (II) Sulphate and Bis-Ethylenediamine Cop. Retrieved from [Link]

-

Song, D., & Chen, S. (2019). Thermal analysis and decomposition kinetics of the dehydration of copper sulfate pentahydrate. Journal of Thermal Analysis and Calorimetry, 135, 2697–2703. Retrieved from [Link]

-

Science.gov. (n.d.). copperii sulfate pentahydrate: Topics by Science.gov. Retrieved from [Link]

-

Wang, Y., et al. (2018). Vibrational Spectra of Copper Sulfate Hydrates Investigated with Low-Temperature Raman Spectroscopy and Terahertz Time Domain Spectroscopy. The Journal of Physical Chemistry A, 122(28), 5945–5951. Retrieved from [Link]

-

Pande, M.N., & Singh, B. (1981). Dehydration steps in CuSO4·5H2O crystals. Pramana, 17(2), 169-176. Retrieved from [Link]

-

Scandurra, A., et al. (2018). Spectrophotometric Detection of Copper in Water by Lab-on- a-chip Technology: Application to Electroplating. IEEE Xplore. Retrieved from [Link]

-

Belton, D. (2020, November 28). Thermogravimetric Analysis – Copper Sulphate Pentahydrate [Video]. YouTube. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Copper (II) Sulfate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Copper sulfate pentahydrate. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Copper(II) sulfate. Retrieved from [Link]

-

Anoka-Ramsey Community College. (2013). Using Absorbance to Determine the Concentration of CuSO4. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of raw materials; (a) tincalconite, (b) copper sulfate pentahydrate. Retrieved from [Link]

-

Frost, R. L., et al. (2004). Raman spectroscopy of basic copper(II) and some complex copper(II) sulfate minerals: Implications for hydrogen bonding. American Mineralogist, 89(7), 1130-1137. Retrieved from [Link]

-

Sadtler Research Laboratories. (n.d.). EVALUATION OF ANALYTICAL STANDARDS BY DIFFERENTIAL THERMAL ANALYSIS AND DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]

-

Ruggiero, M. T., et al. (2015). Origins of contrasting copper coordination geometries in crystalline copper sulfate pentahydrate. Physical Chemistry Chemical Physics, 17(47), 31838-31844. Retrieved from [Link]

-

Wróblewska, K., & Szelejewska-Woźniakowska, A. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 973. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 3). 11.3: Electronic Spectra of Coordination Compounds. Retrieved from [Link]

Sources

- 1. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cetjournal.it [cetjournal.it]

- 6. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Magnetic Properties of Copper(II) Sulfate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), commonly known as blue vitriol, serves as a quintessential model compound for the study of paramagnetism in transition metal complexes.[1][2] Its enduring relevance in research and academia stems from its well-defined crystal structure, the unambiguous presence of a single unpaired electron on the Cu(II) ion, and its commercial availability. This guide provides a comprehensive exploration of the theoretical underpinnings of its magnetic behavior, detailed, field-proven experimental protocols for its characterization, and a framework for the rigorous interpretation of the resulting data. The methodologies presented herein are foundational for scientists investigating the magnetic properties of novel coordination complexes, metalloproteins, and paramagnetic drug delivery systems.

Theoretical Foundation of Magnetism in Copper(II) Sulfate Pentahydrate

The magnetic properties of a material are dictated by its electronic structure. In the case of copper(II) sulfate pentahydrate, the phenomenon of paramagnetism arises exclusively from the d-electron configuration of the cupric ion (Cu²⁺).

The Electronic Origin of Paramagnetism

The copper atom has an electron configuration of [Ar] 3d¹⁰ 4s¹. To form the Cu(II) ion, it loses two electrons, resulting in an [Ar] 3d⁹ configuration. According to Hund's rule, this d⁹ configuration leaves one unpaired electron in the 3d orbital. This single unpaired electron possesses a spin magnetic moment, which behaves like a microscopic magnet. In the absence of an external magnetic field, these individual magnetic moments are randomly oriented, resulting in no net magnetization. However, when subjected to an external magnetic field, the moments tend to align with the field, resulting in a weak attraction.[1] This behavior is the hallmark of paramagnetism.[3]

Crystal Structure and Local Coordination Environment

The magnetic behavior of the Cu(II) ion is not solely dependent on its electronic configuration but is also profoundly influenced by its immediate chemical environment within the crystal lattice. The solid-state structure of CuSO₄·5H₂O is a polymeric arrangement.[4] Each Cu(II) ion is at the center of a distorted octahedron.[5][6] It is directly coordinated to four water molecules that form a square plane, with two oxygen atoms from two different sulfate anions occupying the axial positions at a greater distance.[6] This arrangement creates a tetragonal (specifically, an axially elongated) crystal field around the copper ion.

This local symmetry lifts the degeneracy of the five d-orbitals. The resulting energy level splitting influences the precise value of the magnetic moment and is critical for interpreting spectroscopic data, particularly from Electron Paramagnetic Resonance (EPR).

Magnetic Susceptibility and the Curie-Weiss Law

Magnetic susceptibility (χ) is the quantitative measure of a material's response to an applied magnetic field.[7] For paramagnetic materials like CuSO₄·5H₂O, the susceptibility is positive and its magnitude is temperature-dependent. The relationship is described by the Curie-Weiss law:

χ = C / (T - θ)

Where:

-

C is the Curie constant, which is specific to the material.

-

T is the absolute temperature.

-

θ is the Weiss constant, which accounts for intermolecular magnetic interactions.

For copper(II) sulfate pentahydrate, studies have shown it follows a Weiss law with a small negative θ value (approximately -0.7 K), indicating weak antiferromagnetic interactions between the copper ions at very low temperatures.[8] The molar magnetic susceptibility (χₘ) at room temperature is approximately +1330 x 10⁻⁶ cm³/mol.[4]

Experimental Protocols for Magnetic Characterization

The determination of magnetic susceptibility is the primary experimental route to quantifying the magnetic properties of a compound. Two robust and widely adopted methods are the Gouy method and the Evans NMR method. Advanced characterization is achieved through Electron Paramagnetic Resonance (EPR) spectroscopy.

Determination of Magnetic Susceptibility: The Gouy Method

The Gouy method is a classic and reliable technique that measures the change in mass of a sample when it is placed in a magnetic field.[9] A paramagnetic sample is drawn into the field, causing an apparent increase in mass, while a diamagnetic sample is repelled, causing an apparent decrease.

Caption: Sample arrangement for the Evans NMR method using coaxial tubes.

-

Solution Preparation:

-

Outer Tube Solution: Accurately prepare a solution of CuSO₄·5H₂O in a suitable solvent (e.g., D₂O) of known concentration (c). Add a small amount of an inert reference compound (e.g., 1-2% tert-butanol).

-

Inner Tube Solution: Prepare a solution of the same solvent and the same concentration of the inert reference compound, but without the paramagnetic sample.

-

-

Sample Assembly: Fill a standard 5mm NMR tube with the paramagnetic solution (outer tube solution). Insert a coaxial capillary tube containing the reference solution (inner tube solution).

-

NMR Data Acquisition:

-

Place the assembled sample in the NMR spectrometer and allow it to thermally equilibrate.

-

Acquire a high-resolution proton (¹H) NMR spectrum.

-

The spectrum will show two distinct signals for the reference compound (e.g., the methyl protons of t-BuOH)—one from the inner capillary (unaffected) and one from the outer solution (shifted).

-

-

Calculation:

-

Measure the frequency difference (Δν in Hz) between the two reference signals.

-

The molar magnetic susceptibility (χ_M) is calculated using the Evans equation: χ_M = (Δν * M) / (ν₀ * c * S_f) + χ_M(solvent_correction) Where:

-

Δν is the frequency shift (Hz).

-

M is the molar mass of the solute.

-

ν₀ is the spectrometer's operating frequency (Hz).

-

c is the concentration of the paramagnetic solute (g/cm³).

-

S_f is a shape factor for the magnet (often provided by the manufacturer).

-

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a spectroscopic technique that directly probes the unpaired electrons. [10]It provides detailed information about the electronic environment of the paramagnetic center. For a Cu(II) (d⁹) system, EPR is particularly informative. [11]

Caption: Energy level splitting of an unpaired electron in an external magnetic field.

-

Anisotropy: Due to the distorted octahedral environment, the interaction between the electron spin and the magnetic field is anisotropic (direction-dependent). This results in different g-factors parallel (g∥) and perpendicular (g⊥) to the principal axis of the complex. [12]For an axially elongated complex like the aquo-complex of copper, g∥ > g⊥ > 2.0023.

-

Hyperfine Coupling: The unpaired electron's magnetic moment interacts with the magnetic moment of the copper nucleus (which has a nuclear spin, I = 3/2). This interaction, known as hyperfine coupling, splits the EPR signal into 2I + 1 = 4 lines. This splitting is also anisotropic, characterized by A∥ and A⊥. [12]* Exchange Interaction: In the solid state, the two non-equivalent Cu(II) ions in the unit cell are close enough for an exchange interaction to occur. This can cause the individual EPR signals from the two ions to merge into a single, broader line, particularly at lower microwave frequencies (e.g., X-band). [13]At higher frequencies, the two distinct signals may be resolved. [13]

Data Interpretation and Analysis

Calculating the Effective Magnetic Moment (μ_eff)

Once the molar susceptibility (χ_M) is determined experimentally, it must be corrected for the small diamagnetic contribution (χ_D) from the core electrons of the atoms and ligands. Diamagnetic corrections are tabulated (Pascal's constants). [9] χ'_M = χ_M(exp) - χ_D

The corrected molar susceptibility (χ'_M) is then used to calculate the effective magnetic moment (μ_eff) in units of Bohr Magnetons (B.M.):

μ_eff = 2.828 * √(χ'_M * T)

For a system with one unpaired electron (S=1/2), the theoretical spin-only magnetic moment is:

μ_s.o. = √[n(n+2)] = √[1(1+2)] = 1.73 B.M.

Experimentally determined values for Cu(II) complexes are typically in the range of 1.8 - 2.2 B.M. The deviation above the spin-only value is due to a small orbital angular momentum contribution that is not fully quenched by the crystal field.

Summary of Magnetic Data

| Parameter | Symbol | Theoretical Value (d⁹) | Typical Experimental Value for CuSO₄·5H₂O | Source |

| Number of Unpaired Electrons | n | 1 | 1 | |

| Molar Magnetic Susceptibility | χₘ | - | +1330 x 10⁻⁶ cm³/mol | [4] |

| Spin-Only Magnetic Moment | μ_s.o. | 1.73 B.M. | - | [14] |

| Effective Magnetic Moment | μ_eff | - | ~1.9 B.M. | [8] |

| EPR g-factor (parallel) | g∥ | - | ~2.26 | [10] |

| EPR g-factor (perpendicular) | g⊥ | - | ~2.06 | [10] |

Conclusion

Copper(II) sulfate pentahydrate remains a cornerstone compound for understanding and teaching the principles of paramagnetism. Its magnetic behavior is a direct and measurable consequence of its d⁹ electronic configuration and the influence of its solid-state coordination environment. The experimental techniques detailed in this guide—the Gouy method, the Evans NMR method, and EPR spectroscopy—provide a multi-faceted approach to characterizing this behavior. A thorough application of these protocols and a sound understanding of the underlying theory allow researchers to extract critical information about the electronic structure of paramagnetic centers, a task that is fundamental to fields ranging from materials science to the development of metallodrugs.

References

-

Wikipedia. Copper(II) sulfate. [Link]

-

Chemistry LibreTexts. (2025). 4.14.4: Magnetic Susceptibility Measurements. [Link]

-

Krishnan, K. S., & Mookherji, A. (1938). The magnetic susceptibilities of some cupric salts. Philosophical Transactions of the Royal Society of London. Series A, Mathematical and Physical Sciences, 237(775), 135-149. [Link]

-

Giauque, W. F., & Geballe, T. H. (1969). Magnetothermodynamics of Single-Crystal CuSO4·5H2O. The Journal of Chemical Physics, 50(11), 4758-4775. [Link]

-

QM Oxford. (2018). Copper Sulphate - Crystals. YouTube. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24462, Copper Sulfate. [Link]

-

Sciencemadness Wiki. (2023). Copper(II) sulfate. [Link]

-

ResearchGate. (n.d.). Experimental Cu(II) EPR spectra of a system III [CuSO 4 (aq) ? 2(5-ClsalH(solv)) ? xdenia(l)]. [Link]

-

Bagguley, D. M. S., & Griffiths, J. H. E. (1950). Paramagnetic resonance in copper sulphate. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 201(1066), 366-377. [Link]

-

Materials Project. (n.d.). mp-20525: CuSO4 (Orthorhombic, Pnma, 62). [Link]

-

Comba, P., et al. (2001). Interpretation of Electronic and EPR Spectra of Copper(II) Amine Complexes: A Test of the MM-AOM Method. Inorganic Chemistry, 40(13), 3144-3153. [Link]

-

Chemistry LibreTexts. (2021). 4.2.1.2: Magnetic Susceptibility. [Link]

-

SciELO. (2008). Use of Cu2+ as a Metal Ion Probe for the EPR Study of Metal Complexation Sites in the Double Sulfite CuI. [Link]

-

Dalal Institute. (n.d.). Gouy's Method for Determination of Magnetic Susceptibility. [Link]

-

ETH Zurich. (n.d.). EPR of Cu2+ Complexes – Electron Paramagnetic Resonance. [Link]

-

DSpace@MIT. (1948). PARAMAGNETIC RESONANCE ABSORPTION IN TWO SULFATES OF COPPER. [Link]

-

King, M. D., et al. (2016). Uncovering the Terahertz Spectrum of Copper Sulfate Pentahydrate. The Journal of Physical Chemistry A, 120(5), 741-748. [Link]

-

YouTube. (2019). Gouy's Method for Determination of Magnetic Susceptibility. [Link]

-

Brown University. (n.d.). DETERMINING MAGNETIC SUSCEPTIBILITY WITH A GOUY BALANCE. [Link]

-

Nanalysis Corp. (n.d.). Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds. [Link]

-

Chemistry LibreTexts. (2022). 4.8: EPR Spectroscopy. [Link]

-

YouTube. (2020). Lab Determination of hydrate in copper II sulfate. [Link]

-

Truman State University. (2009). Magnetic Susceptibility by the Evans Method. [Link]

-

Klinger Educational. (n.d.). KC7035 Copper Sulphate Pentahydrate Molecular Model. [Link]

-

Virtual Labs. (n.d.). Measurement of magnetic susceptibility by Gouy's method. [Link]

-

Piguet, C. (1997). Paramagnetic Susceptibility by NMR: The "Solvent Correction" Removed for Large Paramagnetic Molecules. Journal of Chemical Education, 74(7), 815. [Link]

-

Michigan State University. (n.d.). Magnetic Susceptibility of Coordination Compounds. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Copper Sulfate | CuSO4 | CID 24462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. klingereducational.com [klingereducational.com]

- 4. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. sthcphy.wordpress.com [sthcphy.wordpress.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scielo.br [scielo.br]

- 12. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Molar mass and formula of copper(II) sulfate pentahydrate

An In-depth Technical Guide on the Molar Mass and Formula of Copper(II) Sulfate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of copper(II) sulfate pentahydrate (CuSO₄·5H₂O), focusing on its chemical formula and the precise calculation of its molar mass. Intended for a scientific audience, this document elucidates the fundamental principles of hydrated compounds, offers a step-by-step protocol for molar mass determination, and contextualizes the importance of these properties in experimental design and various research applications. The guide emphasizes accuracy and methodological transparency to ensure the reliable application of this compound in laboratory and development settings.

Introduction to Copper(II) Sulfate Pentahydrate